Cas no 38937-66-5 (Suberoyl bis-hydroxamic acid)
Suberoyl bis-hydroxamic acid Chemical and Physical Properties
Names and Identifiers
-
- Octanediamide,N1,N8-dihydroxy-
- SuberoylBis-hydroxamicAcid
- SBHA
- Suberohydroxamic Acid
- Suberoyl Bis-hydroxa
- OCTANE-1,8-DIHYDROXAMIC ACID
- N,N′-Dihydroxyoctanediamide
- Suberoyl bis-hydroxamic acid
- N1,N8-Dihydroxyoctanediamide
- n,n'-dihydroxyoctanediamide
- Suberic Bishydroxamate
- Octanedioic acid bis-hydroxyamide
- Suberoyl Bishydroxamic Acid
- Suberodihydroxamic Acid
- Suberoyl bis hydroxamic acid
- Suberoic bis hydroxamic acid
- Suberohydroxamic acid, 95%
- hexane-1,6-dicarbohydroxamic acid
- IDQPVOFTURLJPT-UHFFFAOYSA-N
- IN1104
- BDBM50115661
- 2052AH
- AKO
- s5905
-
- MDL: MFCD00192455
- Inchi: 1S/C8H16N2O4/c11-7(9-13)5-3-1-2-4-6-8(12)10-14/h13-14H,1-6H2,(H,9,11)(H,10,12)
- InChI Key: IDQPVOFTURLJPT-UHFFFAOYSA-N
- SMILES: O=C(CCCCCCC(NO)=O)NO
Computed Properties
- Exact Mass: 204.11100
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 7
- Complexity: 164
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 6
- XLogP3: -0.5
- Topological Polar Surface Area: 98.7
Experimental Properties
- Melting Point: 153-155 °C (lit.)
- Solubility: H2O: soluble
- PSA: 98.66000
- LogP: 1.11960
Suberoyl bis-hydroxamic acid Security Information
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Safety Instruction: S22; S24/25
Suberoyl bis-hydroxamic acid Customs Data
- HS CODE:2924199090
- Customs Data:
China Customs Code:
2924199090Overview:
2924199090. Other acyclic amides(Including acyclic carbamates)(Including its derivatives and salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924199090. other acyclic amides (including acyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
Suberoyl bis-hydroxamic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | RS6543-100mg |
Suberoyl bis-hydroxamic acid |
38937-66-5 | ≥95% | 100mg |
¥180.00元 | 2023-09-15 | |
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | RS6543-1g |
Suberoyl bis-hydroxamic acid |
38937-66-5 | ≥95% | 1g |
¥1120.00元 | 2023-09-15 | |
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | RS6583-100mg |
Suberoyl bis-hydroxamic acid |
38937-66-5 | ≥98% | 100mg |
¥580.00元 | 2023-09-15 | |
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | RS6583-500mg |
Suberoyl bis-hydroxamic acid |
38937-66-5 | ≥98% | 500mg |
¥1800.00元 | 2023-09-15 | |
| DC Chemicals | DC20177-100 mg |
Suberohydroxamic acid;suberic bishydroxamic acid |
38937-66-5 | >98% | 100mg |
$150.0 | 2022-02-28 | |
| DC Chemicals | DC20177-250 mg |
Suberohydroxamic acid;suberic bishydroxamic acid |
38937-66-5 | >98% | 250mg |
$300.0 | 2022-02-28 | |
| DC Chemicals | DC20177-1 g |
Suberohydroxamic acid;suberic bishydroxamic acid |
38937-66-5 | >98% | 1g |
$600.0 | 2022-02-28 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | S135494-5g |
Suberoyl bis-hydroxamic acid |
38937-66-5 | 95% | 5g |
¥1296.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | S135494-1g |
Suberoyl bis-hydroxamic acid |
38937-66-5 | 95% | 1g |
¥322.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | S135494-200mg |
Suberoyl bis-hydroxamic acid |
38937-66-5 | 95% | 200mg |
¥107.90 | 2023-09-01 |
Suberoyl bis-hydroxamic acid Suppliers
Suberoyl bis-hydroxamic acid Related Literature
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Marie H. C. Boulet,Laura K. Marsh,Alison Howarth,Alice Woolman,Nicola J. Farrer Dalton Trans. 2020 49 5703
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Yanping Zhang,Rui Lv,Jingyao Wang,Linyan Yang,Shengyun Liao,Jinlei Tian,Wen Gu,Xin Liu Dalton Trans. 2016 45 3247
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Sawanta S. Mali,Jyoti V. Patil,Chang Kook Hong J. Mater. Chem. A 2019 7 10246
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Robert A. Hill,Andrew Sutherland Nat. Prod. Rep. 2011 28 1621
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Koushambi Mitra Dalton Trans. 2016 45 19157
Additional information on Suberoyl bis-hydroxamic acid
Comprehensive Overview of Suberoyl bis-hydroxamic acid (CAS No. 38937-66-5): Properties, Applications, and Research Insights
Suberoyl bis-hydroxamic acid (SBHA), with the CAS number 38937-66-5, is a synthetic hydroxamic acid derivative that has garnered significant attention in biochemical and pharmaceutical research. This compound is characterized by its unique molecular structure, featuring two hydroxamic acid groups linked by a suberoyl spacer. Its histone deacetylase (HDAC) inhibitory activity has made it a focal point in studies targeting epigenetic regulation, cancer therapy, and inflammatory diseases.
The growing interest in epigenetic modulators and HDAC inhibitors has propelled Suberoyl bis-hydroxamic acid into the spotlight. Researchers and biotech companies frequently search for terms like "SBHA mechanism of action", "HDAC inhibitor applications", and "Suberoyl bis-hydroxamic acid solubility", reflecting its relevance in modern drug discovery. Unlike other HDAC inhibitors, SBHA exhibits a balanced potency and selectivity profile, making it a versatile tool for in vitro and in vivo studies.
One of the most discussed applications of Suberoyl bis-hydroxamic acid is its role in cancer research. Studies have demonstrated its ability to induce cell cycle arrest and apoptosis in various cancer cell lines by modulating acetylation levels of histones and non-histone proteins. Keywords such as "SBHA anti-tumor effects" and "epigenetic therapy for cancer" are frequently associated with this compound, aligning with the current trend of personalized medicine and targeted therapies.
Beyond oncology, Suberoyl bis-hydroxamic acid has shown promise in neurodegenerative disease research. Its HDAC inhibitory properties may help mitigate neuroinflammation and promote neuronal survival, addressing search queries like "SBHA and Alzheimer’s disease" or "HDAC inhibitors for Parkinson’s". This dual applicability in cancer and neurology underscores its interdisciplinary importance.
From a technical perspective, the chemical stability and solubility of CAS 38937-66-5 are critical for experimental reproducibility. Researchers often seek information on "SBHA storage conditions" or "Suberoyl bis-hydroxamic acid solvent compatibility", highlighting the need for precise handling protocols. The compound is typically soluble in dimethyl sulfoxide (DMSO) and exhibits stability at -20°C, though prolonged exposure to light or moisture should be avoided.
In the context of drug development, Suberoyl bis-hydroxamic acid serves as a reference compound for benchmarking new HDAC inhibitors. Its well-documented pharmacokinetics and pharmacodynamics make it a valuable comparator in studies tagged with keywords like "HDAC inhibitor structure-activity relationship" or "SBHA analogs". This aligns with the industry’s push toward rational drug design and computational modeling.
Environmental and sustainability considerations are also emerging as hot topics in chemical research. While Suberoyl bis-hydroxamic acid is primarily used in controlled laboratory settings, queries such as "green synthesis of hydroxamic acids" or "biodegradability of SBHA" reflect a broader shift toward eco-friendly chemistry. Researchers are exploring catalytic methods to reduce waste in its synthesis, addressing both scientific and regulatory demands.
In summary, Suberoyl bis-hydroxamic acid (38937-66-5) represents a multifaceted tool for advancing biomedical research. Its applications span from epigenetics to therapeutic development, driven by its robust HDAC inhibitory effects. As search trends evolve toward "precision medicine" and "small molecule therapeutics", SBHA continues to offer a compelling case study in translational science.
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